molecular formula C18H16N4O3S2 B276168 N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl-3-pyridazinyl)sulfanyl]acetamide

N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl-3-pyridazinyl)sulfanyl]acetamide

Cat. No. B276168
M. Wt: 400.5 g/mol
InChI Key: ZGBGXAPCCQKQFF-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl-3-pyridazinyl)sulfanyl]acetamide, also known as APSA-1, is a novel chemical compound that has been the subject of recent scientific research. This molecule has been found to have potential applications in the field of medicine, particularly in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl-3-pyridazinyl)sulfanyl]acetamide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell growth, survival, and inflammation. N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl-3-pyridazinyl)sulfanyl]acetamide has been found to inhibit the activity of protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), which are involved in cell growth and survival. N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl-3-pyridazinyl)sulfanyl]acetamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in inflammation.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl-3-pyridazinyl)sulfanyl]acetamide has been found to have various biochemical and physiological effects. In cancer research, N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl-3-pyridazinyl)sulfanyl]acetamide has been found to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neurodegenerative disease research, N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl-3-pyridazinyl)sulfanyl]acetamide has been found to have neuroprotective effects, improve cognitive function, and reduce oxidative stress. In inflammation research, N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl-3-pyridazinyl)sulfanyl]acetamide has been found to reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl-3-pyridazinyl)sulfanyl]acetamide is its potential application in the treatment of various diseases. Another advantage is its relatively simple synthesis method. However, one limitation of N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl-3-pyridazinyl)sulfanyl]acetamide is its limited availability, which may hinder its use in lab experiments. Another limitation is its potential toxicity, which may require further investigation.

Future Directions

There are several future directions for N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl-3-pyridazinyl)sulfanyl]acetamide research. One direction is to investigate its potential application in combination with other drugs for the treatment of various diseases. Another direction is to investigate its potential application in animal models of various diseases. Additionally, further investigation is needed to fully understand the mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl-3-pyridazinyl)sulfanyl]acetamide and its potential toxicity.

Synthesis Methods

The synthesis of N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl-3-pyridazinyl)sulfanyl]acetamide involves the reaction of 2-[(6-phenyl-3-pyridazinyl)sulfanyl]acetic acid with p-toluenesulfonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 4-aminobenzenesulfonamide to form N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl-3-pyridazinyl)sulfanyl]acetamide. This method has been found to be efficient and yields high purity N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl-3-pyridazinyl)sulfanyl]acetamide.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl-3-pyridazinyl)sulfanyl]acetamide has been found to have potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammation. In cancer research, N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl-3-pyridazinyl)sulfanyl]acetamide has been found to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl-3-pyridazinyl)sulfanyl]acetamide has been found to have neuroprotective effects and improve cognitive function. In inflammation research, N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl-3-pyridazinyl)sulfanyl]acetamide has been found to reduce inflammation and oxidative stress.

properties

Molecular Formula

C18H16N4O3S2

Molecular Weight

400.5 g/mol

IUPAC Name

2-(6-phenylpyridazin-3-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C18H16N4O3S2/c19-27(24,25)15-8-6-14(7-9-15)20-17(23)12-26-18-11-10-16(21-22-18)13-4-2-1-3-5-13/h1-11H,12H2,(H,20,23)(H2,19,24,25)

InChI Key

ZGBGXAPCCQKQFF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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